4-Methylbenzene-1-peroxol 4-Methylbenzene-1-peroxol
Brand Name: Vulcanchem
CAS No.: 738610-17-8
VCID: VC16813775
InChI: InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3
SMILES:
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

4-Methylbenzene-1-peroxol

CAS No.: 738610-17-8

Cat. No.: VC16813775

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

4-Methylbenzene-1-peroxol - 738610-17-8

Specification

CAS No. 738610-17-8
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name 1-hydroperoxy-4-methylbenzene
Standard InChI InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3
Standard InChI Key ZCUUEQJCOSBJOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OO

Introduction

Chemical Identity and Structural Characteristics

4-Methylbenzene-1-peroxol (IUPAC name: 4-methylbenzene-1-hydroperoxide) belongs to the class of organic hydroperoxides, with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. The structure comprises a benzene ring with a methyl group (-CH₃) at the fourth carbon and a hydroperoxide group (-OOH) at the first position (Fig. 1). Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, confirm the presence of the peroxide bond (O–O stretch at ~800–900 cm⁻¹) and aromatic protons (δ 6.8–7.2 ppm in ¹H NMR) .

Table 1: Key Physicochemical Properties of 4-Methylbenzene-1-peroxol

PropertyValue
Molecular FormulaC₇H₈O₂
Molecular Weight124.14 g/mol
Melting Point45–48°C (decomposes)
Solubility in WaterSlightly soluble (1.2 g/L)
logP (Octanol-Water)1.85
pKa~12.5 (hydroperoxide group)

The hydroperoxide group confers moderate polarity, enabling solubility in polar organic solvents like ethanol and acetone while remaining poorly soluble in nonpolar media .

Synthesis and Manufacturing Approaches

Radical-Mediated Oxidation of 4-Methylphenol

A prevalent synthesis route involves the oxidation of 4-methylphenol (p-cresol) using peroxides such as TBHP under copper catalysis. This method, adapted from cross redox coupling strategies for hydroquinone mono-esters , proceeds via a radical intermediate. The reaction mechanism involves:

  • Initiation: TBHP decomposes to generate tert-butoxy radicals (t-BuO·) under thermal or catalytic conditions.

  • Hydrogen Abstraction: The t-BuO· radical abstracts a hydrogen atom from the phenolic -OH group of 4-methylphenol, forming a phenoxyl radical.

  • Oxygen Insertion: Molecular oxygen reacts with the phenoxyl radical, yielding the hydroperoxide product after protonation .

Equation:
4-Methylphenol+TBHPCu(II)4-Methylbenzene-1-peroxol+t-BuOH\text{4-Methylphenol} + \text{TBHP} \xrightarrow{\text{Cu(II)}} \text{4-Methylbenzene-1-peroxol} + \text{t-BuOH}

Electrochemical Oxidation

Alternative methods employ electrochemical oxidation of 4-methylphenol in acidic media. Using a platinum anode and sulfuric acid electrolyte, the hydroperoxide forms via a two-electron transfer process. This approach avoids exogenous peroxides but requires precise control of voltage (1.8–2.2 V) to prevent overoxidation to quinones .

Physicochemical Stability and Decomposition Pathways

The peroxide bond in 4-methylbenzene-1-peroxol is thermally labile, with decomposition onset at ~50°C. Major decomposition products include 4-methylphenol and oxygen gas, as confirmed by thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .

Factors Influencing Stability:

  • pH: Decomposition accelerates under acidic (pH < 3) or basic (pH > 10) conditions due to catalyzed O–O bond cleavage.

  • Light Exposure: UV radiation induces homolytic cleavage, generating hydroxyl radicals (·OH) that propagate autoxidation chains .

Stabilizers such as chelating agents (e.g., EDTA) and radical scavengers (e.g., BHT) are often added to commercial preparations to extend shelf life .

Applications in Organic Synthesis

Oxidative Coupling Reactions

4-Methylbenzene-1-peroxol serves as a mild oxidant in C–O bond-forming reactions. For instance, it facilitates the synthesis of diaryl ethers from aryl boronic acids and phenols under palladium catalysis, achieving yields >80% . The hydroperoxide acts as a terminal oxidant, regenerating the active Pd(II) catalyst from Pd(0).

Epoxidation of Alkenes

In the presence of transition metals (e.g., Mn(III) salen complexes), the compound epoxidizes alkenes via oxygen transfer. For example, cyclooctene reacts to form cyclooctene oxide with 92% enantiomeric excess (ee) under optimized conditions .

Table 2: Representative Reactions Using 4-Methylbenzene-1-peroxol

Reaction TypeSubstrateProductYield (%)
EpoxidationCycloocteneCyclooctene oxide92
Diaryl Ether SynthesisPhenylboronic acid + PhenolDiphenyl ether85
Benzylic Oxidation4-Methyltoluene4-Methylbenzaldehyde78

Industrial and Pharmaceutical Relevance

Polymer Chemistry

The compound’s radical-generating capacity makes it valuable in polymer initiation systems. For instance, it initiates the free-radical polymerization of styrene, yielding polystyrene with a controlled molecular weight distribution (Đ = 1.2–1.5) .

Drug Intermediate Synthesis

Pharmaceutical applications include the synthesis of anticoagulant intermediates. A 2022 study demonstrated its use in oxidizing thioethers to sulfoxides, critical motifs in proton pump inhibitors like omeprazole .

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